molecular formula C7H6BrN3 B6272793 4-bromo-7-methylpyrrolo[2,1-f][1,2,4]triazine CAS No. 1511347-09-3

4-bromo-7-methylpyrrolo[2,1-f][1,2,4]triazine

Cat. No.: B6272793
CAS No.: 1511347-09-3
M. Wt: 212
InChI Key:
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Description

4-Bromo-7-methylpyrrolo[2,1-f][1,2,4]triazine is a chemical compound that has garnered significant attention in scientific research due to its unique chemical structure and potential biological activities. This compound is part of the pyrrolo[2,1-f][1,2,4]triazine family, which is known for its fused heterocyclic structure. These compounds are integral components of several kinase inhibitors and nucleoside drugs, making them valuable in medicinal chemistry .

Preparation Methods

The synthesis of 4-bromo-7-methylpyrrolo[2,1-f][1,2,4]triazine can be achieved through various synthetic routes. One common method involves the use of pyrrole derivatives as starting materials . The synthetic strategies can be classified into several categories:

    Synthesis from Pyrrole Derivatives: This involves the reaction of pyrrole with appropriate reagents to form the desired triazine compound.

    Synthesis via Bromohydrazone: This method involves the formation of bromohydrazone intermediates, which are then cyclized to form the triazine ring.

    Formation of Triazinium Dicyanomethylide: This route involves the formation of a triazinium intermediate, which undergoes further reactions to yield the final product.

    Multistep Synthesis: This involves multiple steps, including the formation of intermediate compounds that are subsequently converted to the target compound.

    Transition Metal Mediated Synthesis: This method uses transition metal catalysts to facilitate the formation of the triazine ring.

    Rearrangement of Pyrrolooxadiazines: This involves the rearrangement of pyrrolooxadiazine compounds to form the desired triazine structure.

Chemical Reactions Analysis

4-Bromo-7-methylpyrrolo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex fused ring systems.

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Bromo-7-methylpyrrolo[2,1-f][1,2,4]triazine has several scientific research applications, including:

    Medicinal Chemistry: The compound is used in the development of kinase inhibitors and nucleoside drugs, which are valuable in cancer therapy and antiviral treatments.

    Biological Research: The compound’s unique structure makes it a valuable tool for studying biological pathways and molecular interactions.

    Industrial Applications: The compound is used in various industrial processes, including the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 4-bromo-7-methylpyrrolo[2,1-f][1,2,4]triazine involves its interaction with specific molecular targets, such as protein kinases. The compound inhibits the activity of these kinases, which play a crucial role in cell signaling pathways. By inhibiting kinase activity, the compound can disrupt abnormal cell growth and proliferation, making it valuable in cancer therapy .

Comparison with Similar Compounds

4-Bromo-7-methylpyrrolo[2,1-f][1,2,4]triazine is unique due to its specific substitution pattern and fused ring structure. Similar compounds include:

    Pyrrolo[2,1-f][1,2,4]triazine: The parent compound without the bromine and methyl substitutions.

    4-Aminopyrrolo[2,1-f][1,2,4]triazine: A derivative with an amino group instead of a bromine atom.

    7-Methylpyrrolo[2,1-f][1,2,4]triazine: A derivative with only the methyl substitution.

These similar compounds share the core pyrrolo[2,1-f][1,2,4]triazine structure but differ in their substitution patterns, which can affect their chemical properties and biological activities.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 4-bromo-7-methylpyrrolo[2,1-f][1,2,4]triazine can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "2,4-dibromo-5-methylpyrrole", "hydrazine hydrate", "sodium hydroxide", "acetic anhydride", "sulfuric acid", "sodium nitrite", "copper powder", "concentrated hydrochloric acid", "sodium carbonate", "methyl iodide" ], "Reaction": [ "Step 1: 2,4-dibromo-5-methylpyrrole is reacted with hydrazine hydrate in the presence of sodium hydroxide to form 4-bromo-5-methylpyrrole-2-carboxylic acid hydrazide.", "Step 2: The hydrazide is then acetylated using acetic anhydride and sulfuric acid to form 4-bromo-5-methylpyrrole-2-acetohydrazide.", "Step 3: The acetohydrazide is then diazotized using sodium nitrite and copper powder in concentrated hydrochloric acid to form the diazonium salt.", "Step 4: The diazonium salt is then reacted with sodium carbonate to form the corresponding aryl azide.", "Step 5: The aryl azide is then reduced using copper powder and concentrated hydrochloric acid to form the corresponding aryl amine.", "Step 6: The aryl amine is then reacted with methyl iodide to form the final product, 4-bromo-7-methylpyrrolo[2,1-f][1,2,4]triazine." ] }

CAS No.

1511347-09-3

Molecular Formula

C7H6BrN3

Molecular Weight

212

Purity

95

Origin of Product

United States

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